An In-depth Technical Guide to Nortadalafil: Chemical Structure, Properties, and Experimental Analysis
An In-depth Technical Guide to Nortadalafil: Chemical Structure, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nortadalafil, also known as N-desmethyl tadalafil (B1681874), is a significant analog and the primary active metabolite of tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. Its structural similarity to tadalafil underpins its pharmacological relevance, primarily in the research of erectile dysfunction and pulmonary arterial hypertension. This technical guide provides a comprehensive overview of Nortadalafil's chemical structure, physicochemical properties, and detailed methodologies for its synthesis, characterization, and biological evaluation.
Chemical Structure and Identification
Nortadalafil is structurally distinct from its parent compound, tadalafil, by the absence of a methyl group on the piperazinedione ring.[1] This N-demethylation is a key feature influencing its pharmacokinetic profile.[1]
| Identifier | Value | Source(s) |
| IUPAC Name | (2R,8R)-2-(1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),11,13,15-tetraene-4,7-dione | [2][3] |
| CAS Number | 171596-36-4 | [1] |
| Molecular Formula | C₂₁H₁₇N₃O₄ | [2] |
| SMILES String | C1[C@@H]2C(=O)NCC(=O)N2--INVALID-LINK--C5=CC6=C(C=C5)OCO6 | [3] |
| InChI Key | XHDLVMPUSXRZOS-FOIQADDNSA-N | [3] |
| Synonyms | Demethyl Tadalafil, N-Desmethyl Tadalafil | [3] |
Physicochemical Properties
The physical and chemical properties of Nortadalafil are crucial for its handling, formulation, and biological activity.
| Property | Value | Source(s) |
| Molecular Weight | 375.38 g/mol | [2] |
| Appearance | White to pale yellow solid | [2] |
| Melting Point | 285-290 °C (recrystallized from methanol) | [2] |
| Solubility | Soluble in DMSO (≥32.7 mg/mL), sparingly soluble in Ethanol (≥2.32 mg/mL with sonication), and insoluble in water. | [4] |
| pKa | Data not readily available in the searched literature. |
Mechanism of Action: PDE5 Inhibition
Nortadalafil's primary pharmacological action is the selective inhibition of the phosphodiesterase type 5 (PDE5) enzyme.[1] PDE5 is a key regulator in the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, which governs smooth muscle relaxation.[1]
In the physiological process of penile erection, the release of NO in the corpus cavernosum activates soluble guanylate cyclase (sGC). sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP acts as a second messenger, leading to a decrease in intracellular calcium levels and resulting in smooth muscle relaxation and vasodilation, which in turn increases blood flow.[1] PDE5 terminates this signaling cascade by hydrolyzing cGMP to the inactive GMP. By inhibiting PDE5, Nortadalafil prevents the degradation of cGMP, leading to its accumulation and the enhancement of its vasodilatory effects.[1]
Experimental Protocols
Synthesis of Nortadalafil via Demethylation of Tadalafil
This protocol describes a general method for the synthesis of Nortadalafil by demethylating Tadalafil.
Principle: The N-methyl group on the piperazinedione ring of Tadalafil is removed using a demethylating agent.
Materials:
-
Tadalafil
-
Demethylating agent (e.g., boron tribromide (BBr₃) or other suitable reagents)
-
Anhydrous solvent (e.g., dichloromethane)
-
Methanol (B129727) for quenching and recrystallization
-
Sodium bicarbonate solution
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Dissolve Tadalafil in an anhydrous solvent under an inert atmosphere.
-
Cool the solution to a suitable temperature (e.g., 0 °C or lower).
-
Slowly add the demethylating agent to the stirred solution.
-
Allow the reaction to proceed at a controlled temperature, monitoring the progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Neutralize the reaction mixture with a sodium bicarbonate solution.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent such as methanol to yield pure Nortadalafil.[2]
Characterization of Nortadalafil
Principle: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of Nortadalafil by analyzing the magnetic properties of its atomic nuclei.
Materials:
-
Nortadalafil sample
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a solution of Nortadalafil in the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Analyze the chemical shifts, coupling constants, and integration to confirm the structure of Nortadalafil and assess its purity.
Principle: High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass and elemental composition of Nortadalafil.
Materials:
-
Nortadalafil sample
-
LC-MS grade solvents (e.g., acetonitrile, water, formic acid)
-
Liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Prepare a dilute solution of Nortadalafil in a suitable solvent.
-
Infuse the solution directly into the mass spectrometer or inject it into the LC system for separation prior to MS analysis.
-
Acquire mass spectra in positive ion mode.
-
Determine the accurate mass of the molecular ion ([M+H]⁺) and compare it with the theoretical mass of Nortadalafil (C₂₁H₁₈N₃O₄⁺).
-
Perform fragmentation analysis (MS/MS) to further confirm the structure.
In Vitro Biological Evaluation: PDE5 Inhibition Assay
This protocol describes a generic fluorescence polarization (FP)-based assay to determine the in vitro inhibitory activity of Nortadalafil against the PDE5 enzyme.
Principle: The assay measures the inhibition of PDE5-catalyzed hydrolysis of a fluorescently labeled cGMP analog. Inhibition of the enzyme results in a higher fluorescence polarization signal.
Materials:
-
Recombinant human PDE5 enzyme
-
Fluorescently labeled cGMP substrate
-
Nortadalafil
-
Assay buffer
-
384-well microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of Nortadalafil in the assay buffer.
-
In a 384-well plate, add the PDE5 enzyme to each well, followed by the Nortadalafil dilutions or vehicle control.
-
Incubate the plate to allow for inhibitor binding to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorescently labeled cGMP substrate.
-
Incubate the plate to allow the reaction to proceed.
-
Stop the reaction and measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percentage of inhibition for each Nortadalafil concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
In Vivo Biological Evaluation: Erectile Function in a Rat Model
This protocol is adapted from studies on Tadalafil and provides a framework for evaluating the in vivo efficacy of Nortadalafil in an animal model of erectile dysfunction.
Principle: The erectile response to cavernous nerve stimulation is measured in anesthetized rats after the administration of Nortadalafil or a vehicle control.
Materials:
-
Male Sprague-Dawley rats
-
Nortadalafil
-
Vehicle for administration (e.g., a solution containing DMSO, PEG300, Tween 80, and saline)
-
Anesthetic (e.g., ketamine/xylazine)
-
Surgical instruments
-
Pressure transducer and data acquisition system
-
Bipolar stimulating electrode
Procedure:
-
Administer Nortadalafil or vehicle to the rats via a suitable route (e.g., oral gavage).
-
After a predetermined time, anesthetize the rats.
-
Surgically expose the carotid artery for blood pressure monitoring and the cavernous nerve for electrical stimulation.
-
Insert a needle connected to a pressure transducer into the corpus cavernosum to measure intracavernosal pressure (ICP).
-
Deliver electrical stimulation to the cavernous nerve at varying frequencies.
-
Record the maximal ICP and mean arterial pressure (MAP) to calculate the ICP/MAP ratio, a key indicator of erectile function.
-
Compare the ICP/MAP ratios between the Nortadalafil-treated and control groups to assess the compound's efficacy.
Conclusion
Nortadalafil, as a key analog and metabolite of tadalafil, is a compound of significant interest in the field of PDE5 inhibitor research. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and mechanism of action. The outlined experimental protocols for synthesis, characterization, and biological evaluation offer a solid foundation for researchers and drug development professionals working with this and related compounds. Further investigation into the specific pharmacokinetic and pharmacodynamic properties of Nortadalafil will be crucial in fully elucidating its therapeutic potential.
